

Application Notes and Protocols for the Quantitative Determination of Cefpirome Sulfate

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Compound of Interest		
Compound Name:	Cefpirome Sulfate	
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Introduction

Cefpirome Sulfate is a fourth-generation cephalosporin antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] Accurate and precise quantitative analysis of Cefpirome Sulfate in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, stability studies, and pharmacokinetic assessments. This document provides detailed application notes and protocols for the quantitative determination of Cefpirome Sulfate using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and UV-Vis Spectrophotometry.

I. High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation, identification, and quantification of **Cefpirome Sulfate**. Stability-indicating HPLC methods are particularly important as they can resolve the active pharmaceutical ingredient (API) from its degradation products.[2]

A. Stability-Indicating RP-HPLC Method 1

This isocratic reversed-phase HPLC method is designed for the quantitative determination of **Cefpirome Sulfate** in the presence of its degradation products.[2]

Experimental Protocol:



- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Chromatographic Conditions:
 - Column: Lichrospher RP-18 (125 mm x 4 mm, 5 μm particle size).[2]
 - Mobile Phase: A mixture of 12 mM ammonium acetate and acetonitrile (90:10 v/v).[2]
 - Flow Rate: 1.0 mL/min.[2]
 - Detection Wavelength: 270 nm.[2]
 - Column Temperature: 30°C.[2]
 - Injection Volume: 10 μL.[1]
- Standard Solution Preparation:
 - Accurately weigh about 25 mg of Cefpirome Sulfate reference standard and transfer it to a 25 mL volumetric flask.
 - Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.[3]
 - Prepare working standard solutions by further diluting the stock solution with the mobile phase to the desired concentrations within the linear range.[3]
- Sample Solution Preparation (for pharmaceutical formulations):
 - Take a quantity of the powdered formulation equivalent to 25 mg of Cefpirome Sulfate and transfer it to a 25 mL volumetric flask.[3]
 - Add about 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.[3]
 - Dilute to the mark with the mobile phase.[3]
 - Filter the solution through a 0.45 μm membrane filter before injection.[3]



- Analysis:
 - Inject equal volumes of the standard and sample solutions into the chromatograph.
 - Record the peak areas and calculate the concentration of Cefpirome Sulfate in the sample.
- B. Stability-Indicating RP-HPLC Method 2

This method provides an alternative isocratic reversed-phase HPLC procedure for the estimation of **Cefpirome Sulfate**.[4]

Experimental Protocol:

- Instrumentation: A standard HPLC system with a UV detector.
- Chromatographic Conditions:
 - Column: LiChroCART-Lichrosphere 100, C18 RP column (250 mm × 4 mm, 5 μm).[4]
 - Mobile Phase: A mixture of methanol and water (50:50 v/v).[4]
 - Flow Rate: 1 mL/min.[4]
 - Detection Wavelength: 270 nm.[4]
- Standard and Sample Preparation: Follow the procedures outlined in Method 1, using the specified mobile phase as the diluent.

Quantitative Data Summary for HPLC Methods



Parameter	Method 1	Method 2
Linearity Range	Not specified in the provided text	0.5–200 μg/mL[3][4]
Retention Time	Not specified in the provided text	2.733 min[3][4]
Recovery	98-104%[5]	99.46%[3][4]
Limit of Detection (LOD)	2.4 μg/mL[5]	Calculated from 3.3σ/S[3]
Limit of Quantitation (LOQ)	7.2 μg/mL[5]	Calculated from 10σ/S[3]

 σ = standard deviation of the response, S = slope of the calibration curve.

Experimental Workflow for HPLC Analysis



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Caption: A generalized workflow for the quantitative analysis of **Cefpirome Sulfate** using HPLC.

II. Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers a more rapid and sensitive method for the quantitative determination of **Cefpirome Sulfate**.[6]

Experimental Protocol:

- Instrumentation: A UPLC system equipped with a PDA detector.[6]
- Chromatographic Conditions:

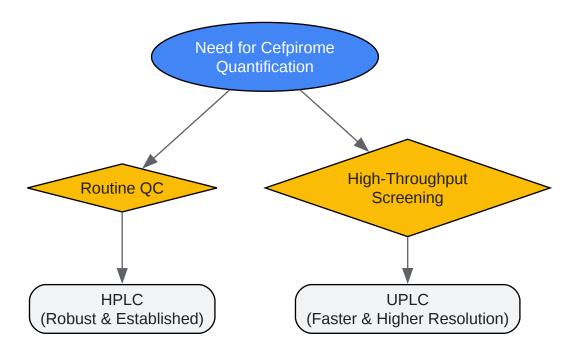


- Column: Phenomenex C18 (100 mm x 2.5 mm, 3.0 μm).[6]
- Mobile Phase: A mixture of 0.01M phosphate buffer and acetonitrile (50:50 v/v).[6]
- Detection Wavelength: 265 nm.[6]
- Standard and Sample Preparation: Prepare as described for the HPLC methods, using the UPLC mobile phase as the diluent.

Quantitative Data Summary for UPLC Method

Parameter	UPLC Method
Linearity Range	7.5-75 μg/mL[6]
Correlation Coefficient (r)	0.999[6]
Retention Time	0.652 min[6]
%RSD	< 2%[6]
Assay Purity	99.68%[6]

Logical Relationship for Chromatographic Method Selection





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Caption: Decision tree for selecting between HPLC and UPLC for Cefpirome Sulfate analysis.

III. UV-Vis Spectrophotometry

Spectrophotometric methods provide a simpler and more cost-effective alternative to chromatographic techniques for the quantification of **Cefpirome Sulfate**, although they may be less specific.

A. Method with Folin-Ciocalteu Reagent

This method is based on the formation of a blue chromogen when **Cefpirome Sulfate** reacts with Folin-Ciocalteu reagent.[7]

Experimental Protocol:

- Instrumentation: A UV-Visible spectrophotometer with 10 mm matched quartz cells.[7]
- · Reagents:
 - Folin-Ciocalteu Reagent (1N).[7]
 - Sodium Hydroxide Solution (4%).[7]
- Procedure:
 - \circ Pipette aliquots (0.5-2.0 mL) of a 100 μ g/mL standard drug solution into a series of 10 mL graduated test tubes.[7]
 - Add 1.0 mL of Folin-Ciocalteu reagent and 3.0 mL of sodium hydroxide solution to each tube.[7]
 - Dilute the contents to 10 mL with distilled water.[7]
 - Measure the absorbance of the resulting blue-colored solution at 700 nm against a reagent blank.[7]



- Analysis: Prepare a calibration curve by plotting absorbance versus concentration.
 Determine the concentration of the sample solution from the calibration curve.
- B. Method with Ferric Chloride and MBTH

This method involves the formation of a green complex between **Cefpirome Sulfate**, ferric chloride, and 3-methyl-2-benzathiazolinone hydrazone (MBTH).[8]

Experimental Protocol:

- Instrumentation: A UV-Visible spectrophotometer with 10 mm matched quartz cells.[8]
- · Reagents:
 - Ferric Chloride Solution (0.5% w/v).[8]
 - MBTH Solution (0.2% w/v).[8]
- Procedure:
 - \circ To a series of 10 mL volumetric flasks, add aliquots (0.25-2.0 mL) of a 100 μ g/mL standard drug solution.[8]
 - Add 2.0 mL of ferric chloride solution and 2.0 mL of MBTH solution to each flask.
 - Allow the flasks to stand for 30 minutes.[8]
 - Dilute to a final volume of 10 mL with distilled water.
 - Measure the absorbance of the green-colored complex at 635 nm against a reagent blank.
 [8]
- Analysis: Construct a calibration curve and determine the concentration of the unknown sample.

Quantitative Data Summary for Spectrophotometric Methods



Parameter	Method with Folin- Ciocalteu	Method with Ferric Chloride and MBTH
λmax	700 nm[7]	635 nm[8]
Linearity Range	5-20 μg/mL[7]	2.5-20 μg/mL[8]
Correlation Coefficient (r)	0.9999[7]	0.9999[8]
Molar Extinction Coefficient	1.852 x 10 ³ L/mol/cm[7]	Not specified
Percent Recovery	99.62%[7]	Not specified

Experimental Workflow for Spectrophotometric Analysis



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Caption: A general workflow for the quantitative analysis of **Cefpirome Sulfate** via spectrophotometry.

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